Cas no 1806781-53-2 (3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H3BrF5N/c8-3-1-2-4(6(9)10)14-5(3)7(11,12)13/h1-2,6H
- InChI Key: IVGFUCIDYXWSDI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(F)F)N=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076471-250mg |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806781-53-2 | 97% | 250mg |
$489.60 | 2022-03-31 | |
| Alichem | A029076471-500mg |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806781-53-2 | 97% | 500mg |
$863.90 | 2022-03-31 | |
| Alichem | A029076471-1g |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806781-53-2 | 97% | 1g |
$1,579.40 | 2022-03-31 |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine
Introduction to 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806781-53-2)
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1806781-53-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its bromo, difluoromethyl, and trifluoromethyl substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for developing novel therapeutic agents.
The pyridine core is a ubiquitous motif in bioactive molecules, contributing to the binding affinity and selectivity of many pharmaceuticals. The introduction of halogen atoms, particularly fluorine, into the pyridine ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. In particular, the presence of both difluoromethyl and trifluoromethyl groups imparts strong electron-withdrawing effects, influencing the reactivity and electronic distribution of the molecule.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated pyridines as key pharmacophores in drug development. Studies have demonstrated that these compounds can modulate enzyme activity and receptor binding with high precision. For instance, 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine has been investigated for its role in inhibiting various kinases and enzymes implicated in inflammatory and oncological pathways. The bromo substituent further enhances the compound's utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The pharmaceutical industry has increasingly recognized the importance of fluorinated heterocycles in drug design due to their ability to improve pharmacokinetic properties. 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine exemplifies this trend, as it combines multiple fluorinated groups with a bromo moiety to create a versatile platform for medicinal chemistry applications. Researchers have leveraged this compound to develop inhibitors targeting diseases such as cancer and autoimmune disorders.
In a notable study published in *Journal of Medicinal Chemistry*, researchers utilized 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine as a key intermediate in synthesizing novel kinase inhibitors. The compound's electronic properties were fine-tuned to achieve high selectivity against specific targets, demonstrating its potential in oncology research. Additionally, the metabolic stability imparted by the fluorinated groups allowed for prolonged half-life and improved bioavailability in preclinical models.
The synthesis of 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available pyridine precursors, the introduction of bromo and fluorinated groups can be achieved through halogenation reactions and metal-catalyzed cross-coupling processes. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for further derivatization.
The growing interest in fluorinated pyridines has also spurred innovation in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to elucidate the structure and conformational preferences of these complex molecules. These studies provide critical insights into how structural modifications affect biological activity, guiding the design of next-generation drugs.
Future directions in the study of 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine may include exploring its potential as an intermediate in peptide mimetics or as a component in drug delivery systems. The compound's ability to undergo further functionalization makes it an attractive candidate for developing hybrid molecules with enhanced therapeutic profiles. Additionally, computational studies could reveal new insights into its interactions with biological targets, paving the way for more targeted drug development.
In conclusion,3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine represents a significant advancement in medicinal chemistry due to its unique structural features and synthetic utility. Its role in developing novel therapeutic agents underscores the importance of fluorinated heterocycles in modern drug discovery. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation.
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